

bonding and molecular orbitals of (C₆H₆)Cr(CO)₃

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

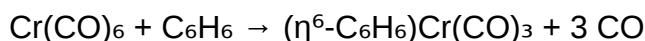
Compound Name: Benzene chromium tricarbonyl

Cat. No.: B075890

[Get Quote](#)

An In-depth Technical Guide to the Bonding and Molecular Orbitals of (η⁶-C₆H₆)Cr(CO)₃

Audience: Researchers, scientists, and drug development professionals.


Executive Summary

(η⁶-C₆H₆)Cr(CO)₃, known as (benzene)tricarbonylchromium, is a seminal organometallic compound that serves as a cornerstone for understanding metal-arene interactions. This yellow crystalline solid is a classic example of a "half-sandwich" or "piano stool" complex, where a central chromium atom is bonded to a planar benzene ring and three carbonyl ligands.^{[1][2][3]} The coordination of the Cr(CO)₃ fragment significantly alters the electronic properties and reactivity of the benzene ring, making it susceptible to reactions not observed for free benzene.^[3] This guide provides a comprehensive analysis of the synthesis, structure, bonding, and molecular orbital theory of (η⁶-C₆H₆)Cr(CO)₃, supported by quantitative data from spectroscopic and crystallographic studies.

Synthesis and Structure

Synthesis

The most common laboratory and commercial synthesis involves the direct reaction of chromium hexacarbonyl with benzene, often under reflux or using continuous-flow processing to improve yields and reduce reaction times.^{[3][4][5]}

The compound was first reported in 1957 by Fischer and Öfele, who prepared it via the carbonylation of bis(benzene)chromium.[3]

Molecular Structure

The molecular geometry is described as a "piano stool," with the benzene ring acting as the "seat" and the three CO ligands as the "legs." [3] X-ray and neutron diffraction studies have confirmed that the $\text{Cr}(\text{CO})_3$ tripod adopts a staggered conformation relative to the benzene ring, with the carbonyl groups eclipsing the midpoints of alternate carbon-carbon bonds. [4][6] Upon complexation, the benzene ring experiences distinct structural changes: the average C-C bond length increases, and the ring slightly loses its planarity, with the hydrogen atoms bending marginally towards the chromium atom. [6]

Spectroscopic and Structural Data

Quantitative data from various analytical techniques provide insight into the molecule's structure and electronic properties.

Table 1: Crystallographic Data for $(\eta^6\text{-C}_6\text{H}_6)\text{Cr}(\text{CO})_3$

Parameter	Value	Reference
Cr-C (benzene) distance	~2.23 Å	[4]
Cr-C (carbonyl) distance	1.829 - 1.839 Å	[7]
Cr-ring center distance	1.720 Å (calc.), 1.724-1.726 Å (exp.)	[7]
C-C (benzene) distance	~1.41 Å	[4]
Conformation	Staggered	[4][6]

Table 2: Spectroscopic Data for $(\eta^6\text{-C}_6\text{H}_6)\text{Cr}(\text{CO})_3$

Technique	Parameter	Value(s)	Significance	Reference
Infrared (IR)	ν (CO) stretching	1966 cm^{-1} (A_1), 1898 cm^{-1} (E)	Evidence of strong π -back-bonding	[7][8]
^1H NMR	δ (aromatic protons)	4.6 - 5.6 ppm	Upfield shift indicates increased electron shielding at protons due to reduced ring aromaticity	[7]
Photoelectron (PES)	Ionization Energy	7.30 ± 0.05 eV	Energy of the highest occupied molecular orbital (HOMO)	[9][10]

Table 3: Thermochemical Data for ($\eta^6\text{-C}_6\text{H}_6$)Cr(CO)₃

Parameter	Value	Method	Reference
Benzene–Cr Bond Energy	43 kcal/mol	Experimental	[7]
Benzene–Cr Bond Energy	45.64 kcal/mol	DFT Calculation	[7]
First Cr–CO Bond Energy (in Cation)	1.03 ± 0.05 eV	TPEPICO Spectroscopy	[9][10]
Second Cr–CO Bond Energy (in Cation)	0.60 ± 0.05 eV	TPEPICO Spectroscopy	[9][10]
Third Cr–CO Bond Energy (in Cation)	1.04 ± 0.05 eV	TPEPICO Spectroscopy	[9][10]

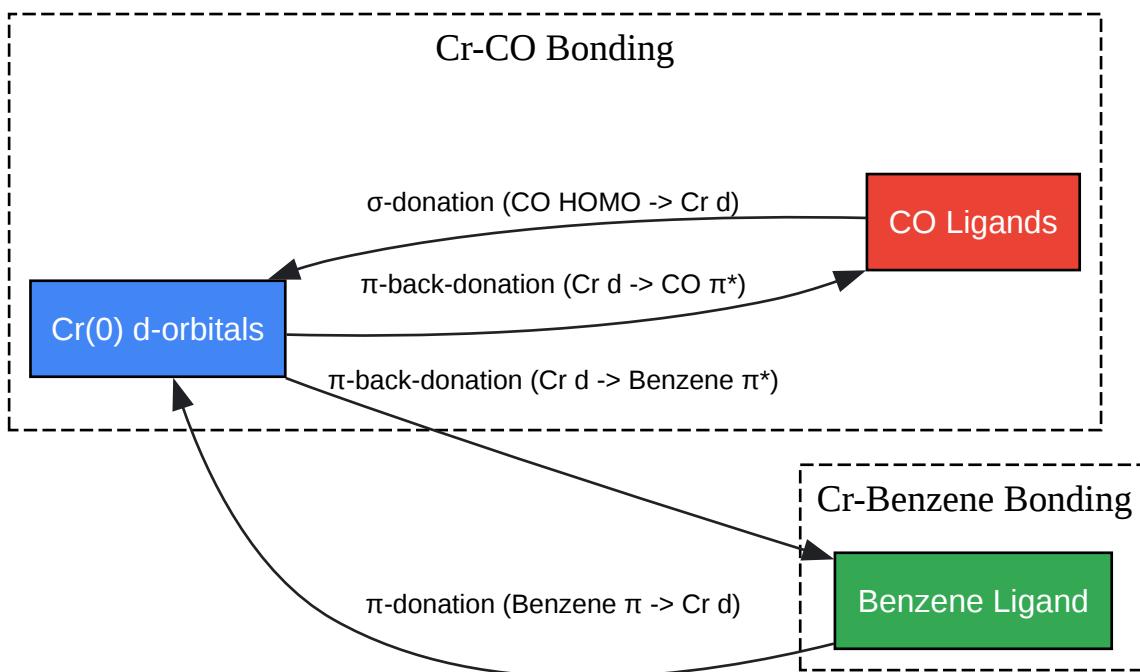
Bonding and Molecular Orbital Theory

The stability and reactivity of $(\eta^6\text{-C}_6\text{H}_6)\text{Cr}(\text{CO})_3$ are governed by a synergistic interplay of electron donation and back-donation between the chromium center and its ligands.

Cr–CO Bonding

The bonding between the chromium atom and the three carbonyl ligands is described by the Dewar-Chatt-Duncanson model. This involves two main components:

- σ -Donation: The lone pair of electrons on the carbon atom of CO is donated into an empty d-orbital of the chromium atom.
- π -Back-donation: A pair of electrons from a filled d-orbital on the chromium atom is donated back into the empty π^* (antibonding) molecular orbitals of the CO ligands.

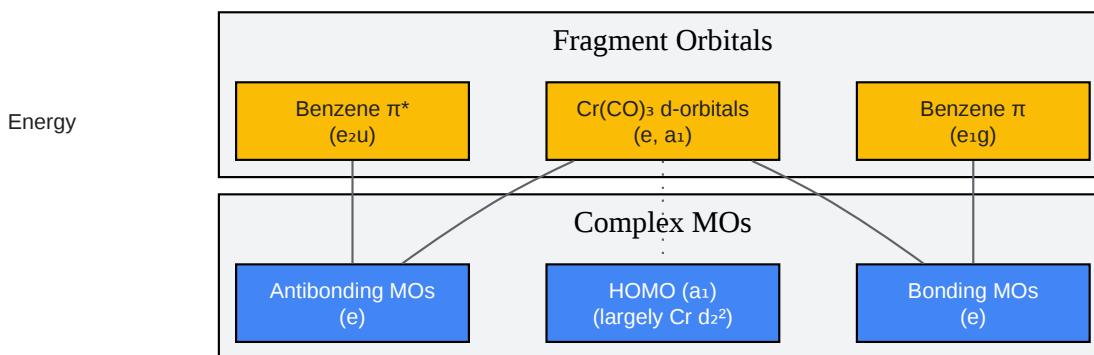

This back-donation strengthens the Cr–C bond but weakens the C–O bond. This is experimentally verified by infrared spectroscopy, where the CO stretching frequencies in the complex ($1898\text{-}1966\text{ cm}^{-1}$) are significantly lower than that of free CO (2143 cm^{-1}).[\[8\]](#)[\[11\]](#)[\[12\]](#)

Cr–C₆H₆ Bonding

The interaction between the chromium atom and the benzene ring is more complex and involves the π -system of the arene:

- Ligand-to-Metal Donation: The filled π molecular orbitals of the benzene ring (particularly the e_{1g} orbitals) donate electron density to the empty d-orbitals of the chromium atom (specifically the d_{x^2} and d_{yz} orbitals).
- Metal-to-Ligand Back-donation: The filled d-orbitals of chromium ($d_{x^2-y^2}$ and d_{xy}) donate electron density back into the empty π^* (antibonding) molecular orbitals of the benzene ring (the e_{2u} orbitals).

This overall process reduces the electron density of the benzene ring, decreasing its aromaticity and making it more susceptible to nucleophilic attack.[\[3\]](#)[\[7\]](#)[\[13\]](#)


[Click to download full resolution via product page](#)

Caption: Synergistic bonding in $(\eta^6\text{-C}_6\text{H}_6)\text{Cr}(\text{CO})_3$.

Molecular Orbital Diagram

A qualitative molecular orbital (MO) analysis illustrates the interactions between the frontier orbitals of a C_{3v} $\text{Cr}(\text{CO})_3$ fragment and the π orbitals of benzene. The d-orbitals of the chromium atom are split by the ligand field. The π orbitals of benzene (a_{2u} , e_{1g} , e_{2u} , b_{2g}) interact with the appropriate symmetry-adapted linear combinations of the metal d-orbitals (d_{z^2} , d_{xz}/d_{yz} , $d_{xy}/d_{x^2-y^2}$).

The primary bonding interactions arise from the overlap of the benzene e_{1g} (HOMO) orbitals with the metal d_{xz} and d_{yz} orbitals, and the metal d_{xy} and $d_{x^2-y^2}$ orbitals with the benzene e_{2u} (LUMO) orbitals. The highest occupied molecular orbital (HOMO) of the complex is primarily metal-based (d_{z^2} -like) and is largely non-bonding with respect to the benzene ring.[14]

[Click to download full resolution via product page](#)

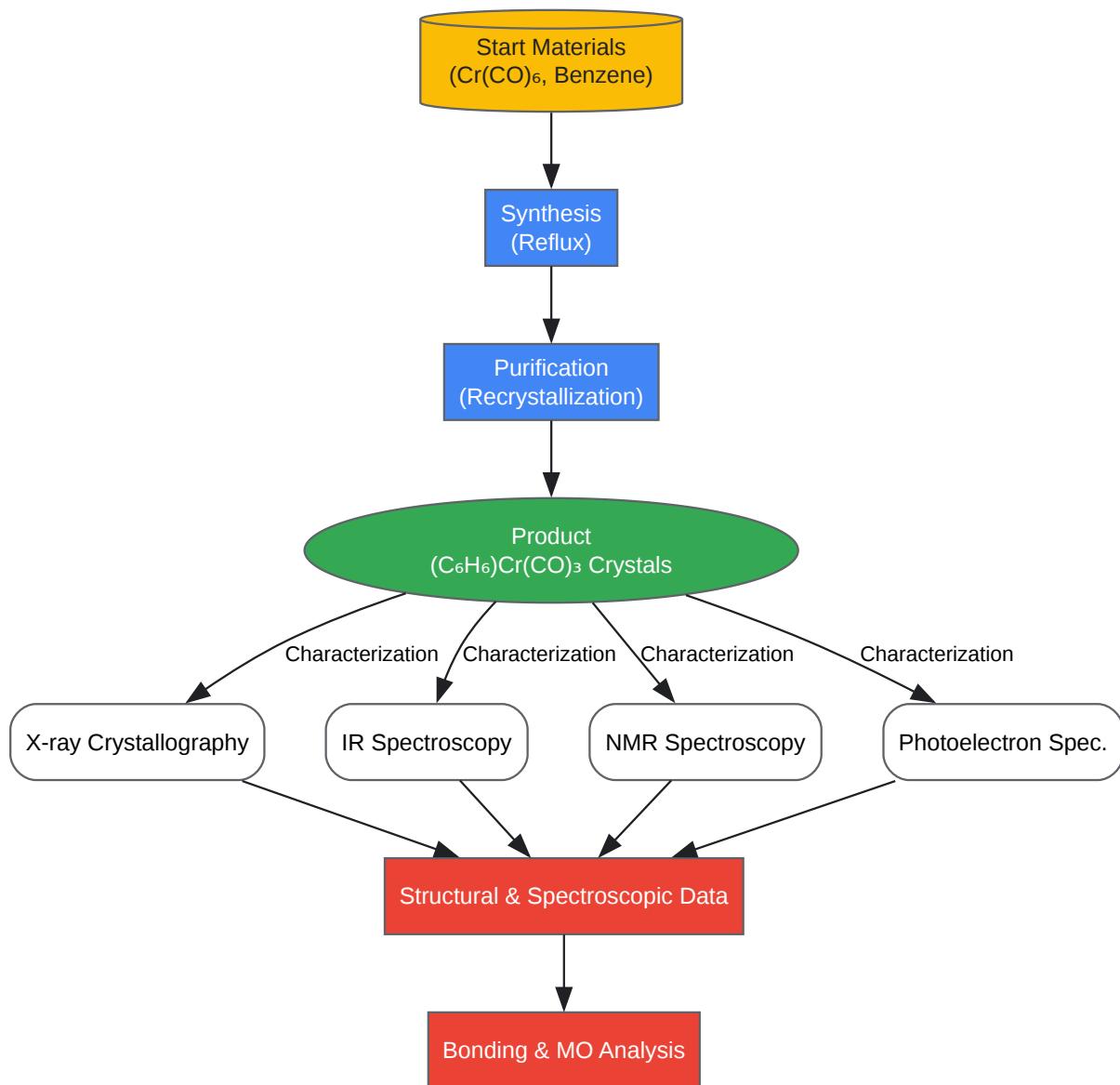
Caption: Simplified MO diagram for $(\eta^6\text{-C}_6\text{H}_6)\text{Cr}(\text{CO})_3$.

Experimental Protocols

Synthesis of $(\eta^6\text{-C}_6\text{H}_6)\text{Cr}(\text{CO})_3$

- Materials: Chromium hexacarbonyl ($\text{Cr}(\text{CO})_6$), benzene, a high-boiling point solvent (e.g., dibutyl ether), nitrogen or argon gas supply, reflux apparatus.
- Procedure:
 - A two-neck round-bottom flask is charged with $\text{Cr}(\text{CO})_6$ (1.0 eq) and a mixture of benzene (excess) and dibutyl ether. The apparatus is equipped with a reflux condenser and purged with an inert gas (N_2 or Ar).
 - The reaction mixture is heated to reflux (typically 130-140 °C) for several hours (e.g., 24-48 hours). The progress of the reaction can be monitored by the sublimation of unreacted $\text{Cr}(\text{CO})_6$ in the condenser.
 - After cooling to room temperature, the solvent and excess benzene are removed under reduced pressure (vacuum).
 - The resulting solid residue is purified, typically by recrystallization from a solvent like hexane or by sublimation, to yield yellow crystals of $(\eta^6\text{-C}_6\text{H}_6)\text{Cr}(\text{CO})_3$. Reference for general method:[3]

X-ray Crystallography


- Protocol:
 - Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable organic solvent (e.g., hexane) or by slow cooling.
 - Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
 - Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam.
 - Diffraction Measurement: As the crystal is rotated, a series of diffraction patterns are collected by a detector.
 - Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and symmetry. The electron density map is calculated, from which the atomic positions are determined (structure solution). The atomic positions and thermal parameters are then adjusted to achieve the best fit between the calculated and observed diffraction data (refinement). Reference for general technique:[15]

Infrared (IR) Spectroscopy

- Protocol:
 - Sample Preparation: A small amount of the crystalline sample is mixed with dry potassium bromide (KBr) and ground to a fine powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a solution can be prepared using a non-polar solvent (e.g., hexane or cyclohexane) and placed in a suitable IR cell.
 - Measurement: The sample (pellet or solution) is placed in the beam path of an FTIR spectrometer.
 - Data Acquisition: A background spectrum (of air, or the pure solvent) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically ratios the

sample spectrum to the background to produce the final absorbance or transmittance spectrum. The region of interest for carbonyl ligands is typically 1650-2150 cm^{-1} .^{[11][12]}

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental and analytical workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Half sandwich compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Theoretical Study of the Substituted (H₆-Arene)Cr(CO)₃ Complexes. – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Metal-benzene and metal-CO bond energies in neutral and ionic C₆H₆Cr(CO)₃ studied by threshold photoelectron-photoion coincidence spectroscopy and density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. web.iitd.ac.in [web.iitd.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. doras.dcu.ie [doras.dcu.ie]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [bonding and molecular orbitals of (C₆H₆)Cr(CO)₃]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075890#bonding-and-molecular-orbitals-of-c6h6-cr-co-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com